molecular formula C21H24N2O5S2 B12813741 O-(1-((N,4-Dimethylphenyl)sulfonamido)vinyl) (S)-2-(((benzyloxy)carbonyl)amino)propanethioate

O-(1-((N,4-Dimethylphenyl)sulfonamido)vinyl) (S)-2-(((benzyloxy)carbonyl)amino)propanethioate

Cat. No.: B12813741
M. Wt: 448.6 g/mol
InChI Key: HRUNGIYKSUCFQQ-INIZCTEOSA-N
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Description

O-(1-((N,4-Dimethylphenyl)sulfonamido)vinyl) (S)-2-(((benzyloxy)carbonyl)amino)propanethioate is a complex organic compound that features a sulfonamide group, a vinyl group, and a benzyloxycarbonyl-protected amino acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-(1-((N,4-Dimethylphenyl)sulfonamido)vinyl) (S)-2-(((benzyloxy)carbonyl)amino)propanethioate typically involves multiple steps:

    Formation of the Sulfonamide Group: The initial step involves the reaction of N,4-dimethylphenylamine with a sulfonyl chloride to form the sulfonamide.

    Vinylation: The sulfonamide is then subjected to a vinylation reaction, often using a vinyl halide in the presence of a base.

    Protection of the Amino Acid: The amino acid (S)-2-aminopropanoic acid is protected using benzyloxycarbonyl chloride to form the benzyloxycarbonyl-protected amino acid.

    Thioester Formation: The final step involves the coupling of the vinylated sulfonamide with the protected amino acid in the presence of a thioesterification reagent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and rigorous purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioester group.

    Reduction: Reduction reactions can occur at the vinyl group, converting it to an alkane.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Oxidation of the thioester group can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the vinyl group results in the formation of an alkane derivative.

    Substitution: Substitution reactions can yield a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, O-(1-((N,4-Dimethylphenyl)sulfonamido)vinyl) (S)-2-(((benzyloxy)carbonyl)amino)propanethioate is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study enzyme interactions, particularly those involving sulfonamide groups. It may also serve as a probe for investigating the mechanisms of enzyme inhibition.

Medicine

In medicinal chemistry, the compound’s sulfonamide group is of interest due to its potential as a pharmacophore. It can be used in the design of new drugs, particularly those targeting bacterial enzymes.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers with specific properties. Its unique structure allows for the creation of materials with enhanced stability and functionality.

Mechanism of Action

The mechanism of action of O-(1-((N,4-Dimethylphenyl)sulfonamido)vinyl) (S)-2-(((benzyloxy)carbonyl)amino)propanethioate involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the natural substrate, thereby blocking the enzyme’s active site. The vinyl group can participate in covalent bonding with nucleophilic residues in proteins, leading to enzyme inhibition. The benzyloxycarbonyl-protected amino acid can be deprotected in vivo, allowing the compound to interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

O-(1-((N,4-Dimethylphenyl)sulfonamido)vinyl) (S)-2-(((benzyloxy)carbonyl)amino)propanethioate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its sulfonamide group provides potential for enzyme inhibition, while the vinyl and thioester groups offer additional reactivity. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C21H24N2O5S2

Molecular Weight

448.6 g/mol

IUPAC Name

O-[1-[methyl-(4-methylphenyl)sulfonylamino]ethenyl] (2S)-2-(phenylmethoxycarbonylamino)propanethioate

InChI

InChI=1S/C21H24N2O5S2/c1-15-10-12-19(13-11-15)30(25,26)23(4)17(3)28-20(29)16(2)22-21(24)27-14-18-8-6-5-7-9-18/h5-13,16H,3,14H2,1-2,4H3,(H,22,24)/t16-/m0/s1

InChI Key

HRUNGIYKSUCFQQ-INIZCTEOSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)C(=C)OC(=S)[C@H](C)NC(=O)OCC2=CC=CC=C2

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)C(=C)OC(=S)C(C)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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